molecular formula C12H18BNO2 B1393408 3-(Piperidin-1-ylmethyl)phenylboronic acid CAS No. 1032610-59-5

3-(Piperidin-1-ylmethyl)phenylboronic acid

Cat. No. B1393408
M. Wt: 219.09 g/mol
InChI Key: XXOOQRVPTGXIAP-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylmethyl)phenylboronic acid is a boronic acid compound with the molecular formula C12H18BNO2 . It is often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of 3-(Piperidin-1-ylmethyl)phenylboronic acid consists of a phenyl ring attached to a boronic acid group via a piperidin-1-ylmethyl group .


Chemical Reactions Analysis

Boronic acids, including 3-(Piperidin-1-ylmethyl)phenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis due to their mild and functional group tolerant reaction conditions .


Physical And Chemical Properties Analysis

3-(Piperidin-1-ylmethyl)phenylboronic acid is a solid compound . It has a molecular weight of 219.09 . The compound is stable under normal conditions .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Biaryl Libraries : (Piperazin-1-ylmethyl)biaryls, related to 3-(Piperidin-1-ylmethyl)phenylboronic acid, have been synthesized using microwave-mediated Suzuki–Miyaura coupling, demonstrating the utility of these compounds in creating diverse biaryl libraries (Spencer et al., 2011).

  • Efficient One-Pot Synthesis : The compound has been used in one-pot syntheses of piperidine derivatives, showcasing its efficiency and simplicity in producing complex organic structures (Goswami et al., 2012).

  • Quantum Mechanical Study : The spectroscopic properties of a derivative of 3-(Piperidin-1-ylmethyl)phenylboronic acid were investigated, providing insights into the quantum chemical properties of such compounds (Devi et al., 2020).

Biological and Pharmacological Applications

  • Antifungal Activity : Derivatives of 3-(Piperidin-1-ylmethyl)phenylboronic acid have shown potential in fungicidal applications, particularly against filamentous fungi (Wieczorek et al., 2014).

  • Antiosteoclast Activity : Certain boronate derivatives, synthesized from compounds similar to 3-(Piperidin-1-ylmethyl)phenylboronic acid, have demonstrated moderate to high antiosteoclast and osteoblast activity, indicating potential for bone-related therapies (Reddy et al., 2012).

  • Anticancer Activity : A derivative of 3-(Piperidin-1-ylmethyl)phenylboronic acid has shown significant anticancer activity in a study involving Dalton’s Lymphoma Ascitic in mice (Arul & Smith, 2016).

Material Science Applications

  • Corrosion Inhibition : Piperidine derivatives, related to 3-(Piperidin-1-ylmethyl)phenylboronic acid, have been studied for their corrosion inhibitive properties on brass in natural sea water, indicating potential use in materials science (Xavier & Nallaiyan, 2011).

Safety And Hazards

This compound is classified as an irritant . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

[3-(piperidin-1-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9,15-16H,1-3,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOOQRVPTGXIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674455
Record name {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-1-ylmethyl)phenylboronic acid

CAS RN

1032610-59-5
Record name {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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